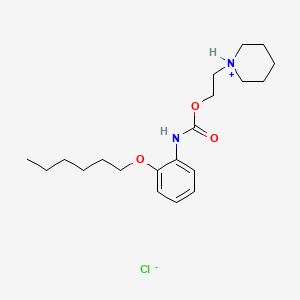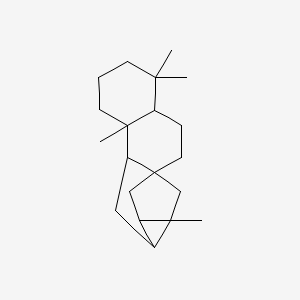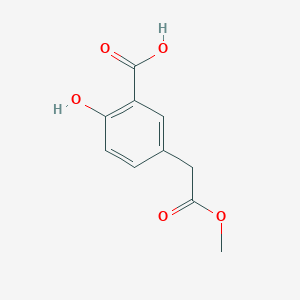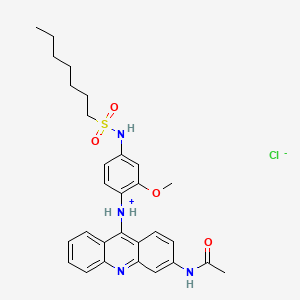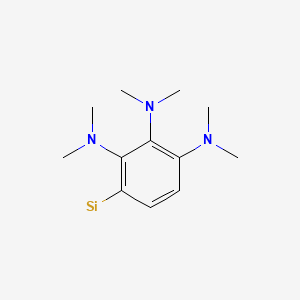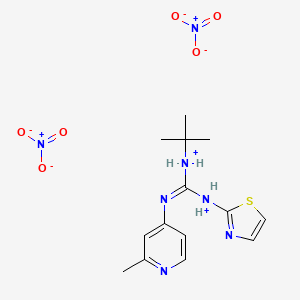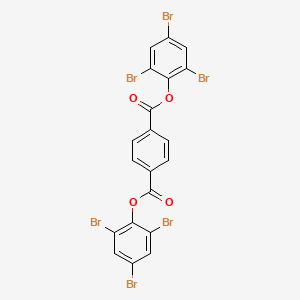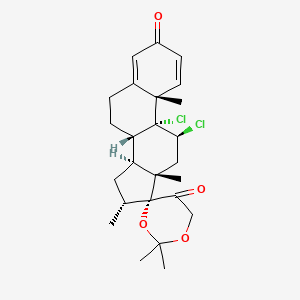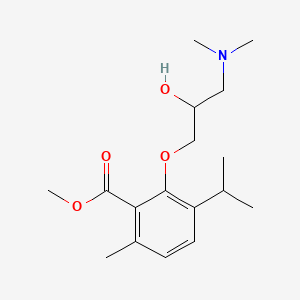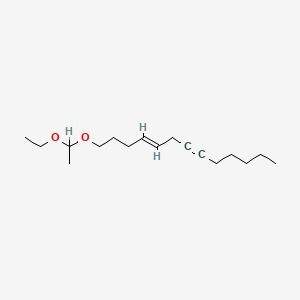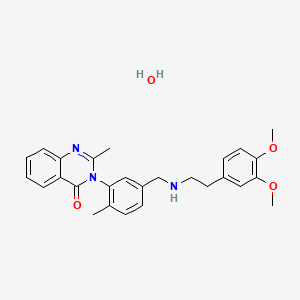
3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also features a phenylmethyl group substituted with a fluorine atom and an acetic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Fluorination: The fluorine atom can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine source such as potassium fluoride reacts with the phenyl ring.
Acetic Acid Substitution: The acetic acid moiety can be introduced through a carboxylation reaction, where the indole derivative reacts with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride for fluorination, aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may act as an inhibitor of specific enzymes involved in inflammation or cancer progression, thereby reducing the activity of these enzymes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1H-indole-1-acetic acid: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.
4-Fluoro-3-phenyl-1H-indole-1-acetic acid: Similar structure but with different substitution patterns, leading to variations in properties.
3-((4-Chlorophenyl)phenylmethyl)-1H-indole-1-acetic acid: Chlorine substitution instead of fluorine, which may result in different reactivity and biological effects.
Uniqueness
3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine substitution often enhances the stability, lipophilicity, and binding affinity of compounds, making this compound particularly interesting for research and development in various fields.
Propriétés
Numéro CAS |
53924-15-5 |
|---|---|
Formule moléculaire |
C23H18FNO2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-[3-[(4-fluorophenyl)-phenylmethyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C23H18FNO2/c24-18-12-10-17(11-13-18)23(16-6-2-1-3-7-16)20-14-25(15-22(26)27)21-9-5-4-8-19(20)21/h1-14,23H,15H2,(H,26,27) |
Clé InChI |
VNRNQFRKPNMWBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C3=CN(C4=CC=CC=C43)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


